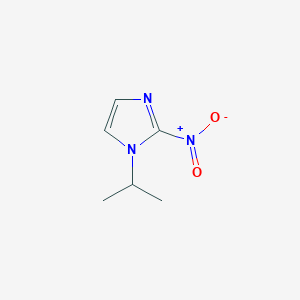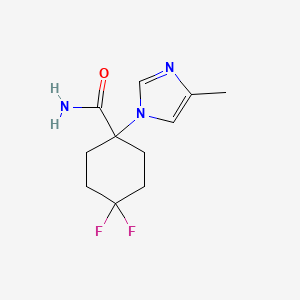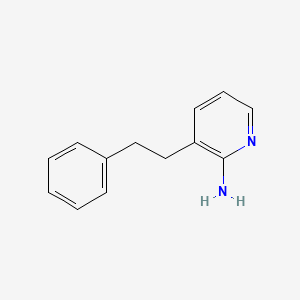
2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester is a synthetic nucleoside analog. It is structurally related to naturally occurring thiazole nucleosides and has been explored for its potential therapeutic applications, particularly in cancer research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester typically involves the reaction of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with trimethylsilyl cyanide to form 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide. This intermediate is then further reacted with thiazole derivatives under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the same principles as laboratory methods, with optimization for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can also occur, affecting the ribofuranosyl moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the ethyl ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are often employed under mild conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in nucleic acid metabolism and the modulation of nucleoside pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with nucleic acid synthesis.
作用機序
The compound exerts its effects by mimicking naturally occurring nucleosides, thereby interfering with nucleic acid synthesis. It targets specific enzymes involved in nucleoside metabolism, leading to the disruption of DNA and RNA synthesis pathways. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
類似化合物との比較
Tiazofurin: Another thiazole nucleoside analog with similar anticancer properties.
Ribavirin: A nucleoside analog used as an antiviral agent.
Zidovudine: An antiretroviral medication used to treat HIV.
Uniqueness: 2-Beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester is unique due to its specific structure, which allows it to target nucleoside pathways with high specificity. Its ethyl ester group also enhances its stability and bioavailability compared to other nucleoside analogs.
特性
分子式 |
C11H15NO6S |
|---|---|
分子量 |
289.31 g/mol |
IUPAC名 |
ethyl 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H15NO6S/c1-2-17-11(16)5-4-19-10(12-5)9-8(15)7(14)6(3-13)18-9/h4,6-9,13-15H,2-3H2,1H3/t6-,7-,8-,9-/m1/s1 |
InChIキー |
KQTOKYAUJBRPST-FNCVBFRFSA-N |
異性体SMILES |
CCOC(=O)C1=CSC(=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
CCOC(=O)C1=CSC(=N1)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[5-(4-Nitro-pyrazol-1-ylmethyl)-furan-2-yl]-ethanone](/img/structure/B8331291.png)
![Ethyl [2-amino-3-(4-chlorobenzoyl)phenyl]acetate](/img/structure/B8331296.png)





![4-Chloro-6-[2-(methoxy)ethylamino]-2-(4-tolyl)pyrimidine](/img/structure/B8331354.png)

